3-Fluoro-4-methoxybenzamide

CAS No.: 701640-04-2

Cat. No.: VC6531248

Molecular Formula: C8H8FNO2

Molecular Weight: 169.155

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 701640-04-2 |

|---|---|

| Molecular Formula | C8H8FNO2 |

| Molecular Weight | 169.155 |

| IUPAC Name | 3-fluoro-4-methoxybenzamide |

| Standard InChI | InChI=1S/C8H8FNO2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H2,10,11) |

| Standard InChI Key | XPCORVLHOWHHBW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)N)F |

Introduction

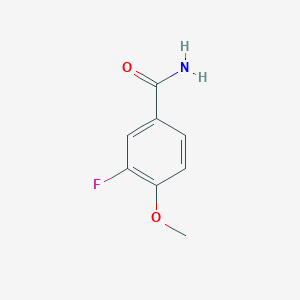

3-Fluoro-4-methoxybenzamide is a chemical compound belonging to the benzamide class, which is derived from benzoic acid by replacing the carboxylic acid group with an amide group. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the benzamide framework. The molecular structure of 3-fluoro-4-methoxybenzamide includes a benzene ring with a fluorine atom at the 3-position and a methoxy group at the 4-position, along with an amide group.

Molecular Formula and Weight

-

Molecular Formula: C8H8FNO2

-

Molecular Weight: Approximately 169 g/mol

Physical and Chemical Characteristics

3-Fluoro-4-methoxybenzamide is typically a solid at room temperature. Its solubility and stability can vary depending on the solvent and environmental conditions. The compound's reactivity is influenced by the presence of the fluorine and methoxy groups, which can affect its interactions with other molecules.

Synthesis Methods

The synthesis of 3-fluoro-4-methoxybenzamide can involve several chemical reactions. One common approach is the reaction of 3-fluoro-4-methoxybenzoic acid with ammonia or an amine in the presence of a coupling agent. This process typically requires careful control of reaction conditions to achieve high yields and purity.

Biological and Pharmaceutical Applications

3-Fluoro-4-methoxybenzamide and its derivatives have been explored for their potential biological activities, particularly in modulating signaling pathways associated with various diseases. The fluorine atom can enhance the compound's binding affinity to target receptors or enzymes, which is beneficial in drug development.

Occupational Exposure

3-Fluoro-4-methoxybenzamide is classified with an occupational exposure band rating, indicating the need for appropriate engineering controls to minimize exposure risks. This includes using ventilation systems and isolating emission sources to protect workers from potential hazards .

Antiplasmodial Activity

While specific data on 3-fluoro-4-methoxybenzamide's antiplasmodial activity is not readily available, related benzamide derivatives have shown promising activity against Plasmodium falciparum. The substitution pattern on the phenyl ring significantly affects the activity and cytotoxicity of these compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume